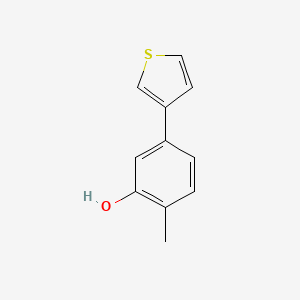

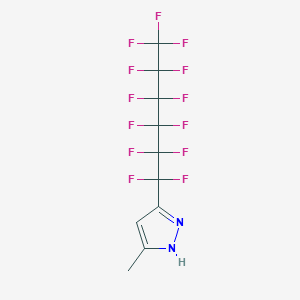

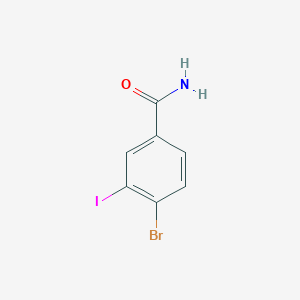

![molecular formula C13H18N2O2 B3031099 1-[(3-甲基苯氧基)乙酰基]哌嗪 CAS No. 143999-87-5](/img/structure/B3031099.png)

1-[(3-甲基苯氧基)乙酰基]哌嗪

描述

The compound "1-[(3-Methylphenoxy)acetyl]piperazine" is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse pharmacological activities, including acting as serotonin receptor agonists, opioid receptor antagonists, and possessing antidepressant and antianxiety properties . These compounds are often synthesized and modified to enhance their biological activity and selectivity for various receptors.

Synthesis Analysis

The synthesis of piperazine derivatives can involve multiple steps, including condensation reactions, cyclization, and functional group transformations. For instance, novel derivatives can be synthesized from 2-acetylfuran through Claisen Schmidt condensation, followed by cyclization with hydroxylamine hydrochloride and Mannich’s reaction with N-methyl piperazine . Another approach involves the reaction of piperazine with dibasic acid chlorides to obtain diacyl-di-(1-methyl piperazides) . These methods demonstrate the versatility of piperazine chemistry and the ability to introduce various substituents to modify the compound's properties.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring and various substituents that influence the compound's biological activity. The structure-activity relationship (SAR) is crucial in determining

科学研究应用

抗惊厥活性

1-[(3-甲基苯氧基)乙酰基]哌嗪及其衍生物已被研究其抗惊厥活性。Marona 等人 (2009) 探讨了一系列 1,4-哌嗪衍生物在最大电休克癫痫 (MES) 和皮下戊四唑癫痫阈值测定中的抗惊厥作用。其中一种化合物 1-[(4-氯-3-甲基苯氧基)-乙酰基]-4-(2-甲氧基苯基)-哌嗪在六赫兹癫痫发作试验中显示出良好的活性,没有神经毒性作用 (Marona 等人,2009)。

抗抑郁和抗焦虑作用

库马尔等人 (2017) 使用波索尔特行为绝望测试和加号迷宫法研究了一系列新型 1,4-甲基哌嗪衍生物的抗抑郁和抗焦虑活性。该系列中的化合物减少了不动时间并显示出显着的抗焦虑活性 (库马尔等人,2017)。

抗癌活性

姜等人 (2007) 检查了 4-甲基-哌嗪-1-碳二硫酸 3-氰基-3,3-二苯丙酯盐酸盐 (TM208),一种与 1-[(3-甲基苯氧基)乙酰基]哌嗪在结构上相似的化合物,的体内和体外抗癌活性。TM208 代谢为各种代谢物,表明其在癌症治疗中的潜力 (姜等人,2007)。

除草剂活性

斯托伊尔科娃等人 (2014) 探讨了 1-甲基和乙酰基-4-取代哌嗪作为潜在的除草剂和植物生长调节剂。这些化合物对小麦表现出显着的除草剂活性和细胞分裂素样活性,刺激苋菜中甜菜红素的合成 (斯托伊尔科娃等人,2014)。

肿瘤学西格玛受体配体

阿巴特等人 (2011) 开发了 1-环己基-4-[3-(5-甲氧基-1,2,3,4-四氢萘-1-基)丙基]哌嗪 (PB28) 的类似物,以潜在用作肿瘤学中的正电子发射断层扫描放射性示踪剂。具有减少亲脂性的类似物显示出在治疗和诊断应用中的前景 (阿巴特等人,2011)。

抗菌和生物膜抑制作用

梅基和萨纳德 (2020) 合成了具有哌嗪连接体的双(吡唑-苯并呋喃)杂化物,显示出有效的抗菌功效和生物膜抑制作用,特别是对 MRSA 和 VRE 细菌菌株 (梅基和萨纳德,2020)。

α-肾上腺素受体亲和力

马罗纳等人 (2011) 合成了各种 1,4-取代哌嗪衍生物,以评估它们对 α 1 和 α 2 肾上腺素受体的亲和力。一些化合物显示出强烈的拮抗活性,表明在心血管治疗中具有潜在应用 (马罗纳等人,2011)。

抗氧化活性

皮耶特里兹卡等人 (2006) 测量了 1-(苯氧基乙基)-哌嗪衍生物的抗氧化特性,发现某些衍生物增加了超氧化物歧化酶活性和总抗氧化能力 (皮耶特里兹卡等人,2006)。

属性

IUPAC Name |

2-(3-methylphenoxy)-1-piperazin-1-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-11-3-2-4-12(9-11)17-10-13(16)15-7-5-14-6-8-15/h2-4,9,14H,5-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFSNWBNLMGIEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364147 | |

| Record name | 1-[(3-Methylphenoxy)acetyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

143999-87-5 | |

| Record name | 2-(3-Methylphenoxy)-1-(1-piperazinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143999-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(3-Methylphenoxy)acetyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

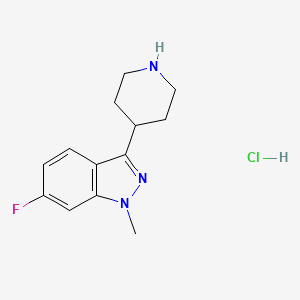

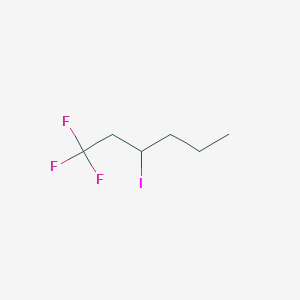

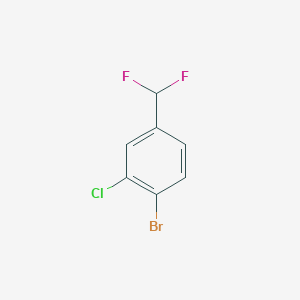

![4-Hydroxy-2'-methoxy-5'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3031024.png)